molecular formula C10H10ClF3N2OS B1401727 N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide CAS No. 1311279-79-4

N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide

Cat. No.: B1401727
CAS No.: 1311279-79-4
M. Wt: 298.71 g/mol
InChI Key: WWZVZYLWYWUJHO-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 6-chloro-4-trifluoromethyl-pyridin-2-ol with ethanethiol in the presence of a suitable catalyst to introduce the sulfanyl group. Subsequent acetylation of the resulting thiol derivative yields the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the sulfanyl group, using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridines and sulfanyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • N-[2-(6-Chloro-4-methyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide

  • N-[2-(6-Chloro-4-ethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide

  • N-[2-(6-Chloro-4-propyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide

Uniqueness: N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2OS/c1-6(17)15-2-3-18-9-5-7(10(12,13)14)4-8(11)16-9/h4-5H,2-3H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVZYLWYWUJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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